1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride is a chemical compound that belongs to the class of pyrrolidinones. This compound features a pyrrolidinone ring substituted with an aminomethyl group and a phenyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
The compound is classified under the category of heterocycles, specifically pyrrolidinones, which are cyclic compounds containing nitrogen atoms. It is recognized for its potential pharmacological properties and is often studied in the context of medicinal chemistry . The compound's unique structure allows it to interact with biological targets, making it a subject of interest in drug development.
The synthesis of 1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride typically involves several steps:
These synthetic routes allow for the production of the compound in a laboratory setting, facilitating further research into its properties and applications.
The molecular formula for 1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride is C11H14N2O·HCl. Its structure includes:
InChI Representation:
This representation indicates the connectivity of atoms within the molecule, providing insights into its potential reactivity and interactions with other compounds .
The compound can undergo various chemical reactions typical for pyrrolidinones, including:
These reactions are essential for modifying the compound to explore its derivatives and potential biological activities.
The physical properties include:
Chemical properties include:
These properties are significant for determining how the compound behaves under various conditions, influencing its application in scientific research .
1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride has several potential applications in scientific research:
The compound's unique structure allows researchers to explore its effects on various biological systems, paving the way for novel therapeutic agents .
Catalytic hydrogenation represents a cornerstone for constructing the pyrrolidinone moiety. The Russian patent RU2081111C1 describes a high-yield route starting from 1-ethyl-2-(nitromethylidene)pyrrolidine. Using 5-10% Pd/C as a catalyst under 20-50 bar H₂ pressure in methanol or ethanol achieves near-quantitative reduction of the nitroalkene intermediate. Critical parameters include:
Alternative catalysts include Raney Nickel in aqueous ethanol under milder conditions (10 bar H₂), though requiring longer reaction times (12-18 hours). Post-hydrolysis with CO₂-saturated water liberates the free base, isolated via extraction in >90% purity .
Table 1: Catalytic Hydrogenation Conditions for Pyrrolidinone Synthesis
Catalyst | Pressure (bar) | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|
5% Pd/C | 50 | MeOH | 4 | 98 |
10% Pd/C | 30 | EtOH | 5 | 95 |
Raney Ni | 10 | EtOH/H₂O | 18 | 85 |
Reductive amination is pivotal for introducing the aminomethyl-phenyl group. The key intermediate, 3-(2-oxopyrrolidin-1-yl)benzaldehyde, undergoes condensation with ammonium acetate or benzylamine derivatives followed by reduction. Pd/C-catalyzed hydrogenation in methanol at ambient pressure efficiently reduces the imine bond, while NaBH₄ in ethanol serves as a stoichiometric alternative [2] [9].
Critical optimizations include:
Ru-based catalysts (e.g., RuCl₃/TPPTS) enable transfer hydrogenation with iPrOH as a H-donor, reducing energy consumption and enabling catalyst recycling [9].
Solvent polarity and proticity critically influence reaction efficiency and stereocontrol:
Table 2: Solvent Impact on Reductive Amination Yield and Selectivity
Solvent | Dielectric Constant | Catalyst | Yield (%) | Byproducts (%) |
---|---|---|---|---|
Methanol | 32.7 | Pd/C | 92 | <5 |
Ethanol | 24.5 | Pd/C | 90 | 8 |
THF | 7.6 | Pd/C | 65 | 25 |
Dichloromethane | 8.9 | Pd/C | 72 | 20 |
Protic solvents (MeOH, EtOH) enhance imine protonation, accelerating reduction and minimizing enamine formation. Aprotic solvents (THF, DCM) promote side reactions due to poor intermediate solubility [2]. Catalyst selection further modulates stereoselectivity:
Hydrochloride salt formation enhances stability and crystallinity. Key steps include:
Critical purification parameters:
Final isolation achieves >99.5% purity (HPLC), meeting pharmaceutical-grade standards.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: